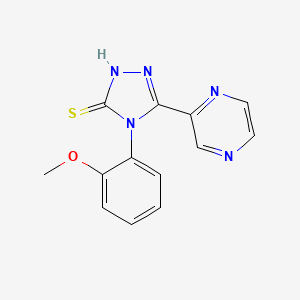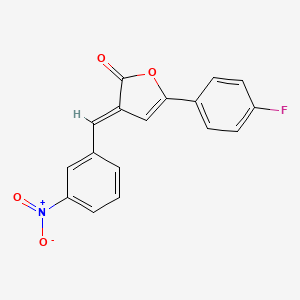![molecular formula C17H17FN2O2 B5698854 N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698854.png)
N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide, also known as FMISO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medical imaging and cancer treatment. FMISO is a radiopharmaceutical that can be used in positron emission tomography (PET) scans to detect hypoxia, a condition where there is a lack of oxygen supply in tissues.
作用机制
N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide is a radiopharmaceutical that contains a positron-emitting isotope, fluorine-18. When administered, this compound is taken up by cells in the body, including tumor cells, where it undergoes a chemical reaction that results in the formation of a stable complex. The complex is then detected by PET scans, which provide information on the distribution and intensity of hypoxia in tissues.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is generally well-tolerated by patients. However, as with any radiopharmaceutical, there is a risk of radiation exposure, which must be carefully managed. This compound is rapidly eliminated from the body, with the majority of the radioactivity being excreted through the urine.
实验室实验的优点和局限性
N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide PET scans offer several advantages over other imaging modalities, such as computed tomography (CT) and magnetic resonance imaging (MRI). PET scans provide functional information on the metabolic activity of tissues, which can be used to differentiate between benign and malignant lesions. Additionally, this compound PET scans can detect hypoxia in tissues, which is not possible with other imaging modalities. However, this compound PET scans are expensive and require specialized equipment and expertise. Furthermore, the interpretation of this compound PET scans can be challenging, and there is a need for standardized protocols and criteria.
未来方向
N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide has shown great promise in medical imaging and cancer treatment, and there are several areas of future research that warrant further investigation. One area of interest is the development of new radiopharmaceuticals that can target specific molecular pathways involved in hypoxia. Another area of interest is the use of this compound PET scans in combination with other imaging modalities, such as CT and MRI, to improve diagnostic accuracy. Finally, there is a need for large-scale clinical trials to evaluate the efficacy of this compound in cancer treatment and to establish standardized protocols for its use.
合成方法
The synthesis of N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride with N-(2-aminoethyl)-5-fluoro-2-methylaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-oxoethyl isocyanate to yield this compound. This process is typically carried out under anhydrous conditions and requires specialized equipment and expertise.
科学研究应用
N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide has been extensively studied for its potential applications in medical imaging and cancer treatment. PET scans using this compound can detect hypoxia in various tissues, including tumors. Hypoxia is a common feature of solid tumors and is associated with poor prognosis and resistance to therapy. By detecting hypoxia, this compound PET scans can help in the diagnosis and staging of cancer, as well as in the evaluation of treatment response.
属性
IUPAC Name |
N-[2-(5-fluoro-2-methylanilino)-2-oxoethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-11-4-3-5-13(8-11)17(22)19-10-16(21)20-15-9-14(18)7-6-12(15)2/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWUZEFUIQORPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)NC2=C(C=CC(=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(benzyloxy)benzyl]-4-ethylpiperazine](/img/structure/B5698772.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5698778.png)


![2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5698795.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B5698801.png)



![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5698822.png)

![N-1,3-benzodioxol-5-yl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5698860.png)
![4-[({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methylene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5698867.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5698869.png)